molecular formula C5H7BrN2 B1282026 4-bromo-1,3-dimethyl-1H-pyrazole CAS No. 5775-82-6

4-bromo-1,3-dimethyl-1H-pyrazole

Cat. No. B1282026
CAS RN: 5775-82-6
M. Wt: 175.03 g/mol
InChI Key: UESOBPUTZLYSGI-UHFFFAOYSA-N
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Description

The compound 4-bromo-1,3-dimethyl-1H-pyrazole is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of a bromine atom at the 4-position and methyl groups at the 1 and 3 positions distinguishes this compound from other pyrazole derivatives. The structural and chemical properties of such derivatives have been extensively studied due to their potential applications in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the aminoalkylation of 3,5-dimethylpyrazole has been used to prepare compounds with aminoalkyl groups at the 4-position, which can further react to form complexes with metals such as rhodium . Additionally, the treatment of 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride and methyl iodide has been reported to yield 4-bromo-3-methoxy-1-phenyl-1H-pyrazole in good yield, demonstrating the versatility of bromopyrazoles as intermediates for further functionalization .

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of bis(4-bromopyrazole-N2)dichlorodimethyltin(IV) revealed an octahedral coordination with intramolecular hydrogen bonds influencing the orientation of the pyrazolic ring . Similarly, the crystal structures of other pyrazole derivatives have been determined, providing insights into their hydrogen-bonding patterns and molecular conformations .

Chemical Reactions Analysis

The reactivity of this compound and its derivatives is an area of interest due to their potential applications. For instance, the reaction of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles with tosylates has been shown to produce 4-bromo derivatives with notable analgesic activity . Moreover, the electrochemically induced multicomponent transformation involving 4-bromophenyl derivatives has been investigated, leading to compounds with potential biomedical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The presence of the bromine atom and substituents affects their basicity, hydrogen-bonding acidity, and solubility. For example, 4-bromopyrazole has been described as less basic than its non-brominated counterpart but still capable of forming stable complexes due to its hydrogen-bonding acidity . The tautomerism of brominated pyrazoles has also been studied, with DFT calculations supporting the predominance of certain tautomers . Additionally, spectroscopic data such as NMR, IR, and MS provide detailed information about the electronic environment and functional groups present in these compounds .

Scientific Research Applications

Kinetic Study in Synthesis

The kinetic study for the synthesis of related pyrazole compounds, like 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, has been successfully conducted. These studies involve reacting dimethyl pyrazole with other compounds under specific conditions, which are monitored by gas chromatography. Such studies are crucial in understanding the behavior and potential applications of pyrazole derivatives in chemical reactions (Wang, Brahmayya, & Hsieh, 2015).

Tautomerism Studies

The tautomerism in solid state and in solution of various 4-bromo-1H-pyrazoles has been extensively studied. These studies include analyses using multinuclear magnetic resonance spectroscopy and X-ray crystallography. Understanding tautomerism is significant for comprehending the chemical properties and reactivity of pyrazole derivatives (Trofimenko et al., 2007).

Oxidation Reactions

The oxidation of amines and sulfides using derivatives of pyrazole, such as 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole, has been studied. This reaction has shown to produce amine oxides and sulfoxides in high yield, suggesting the potential use of pyrazole compounds in oxidation processes (Baumstark & Chrisope, 1981).

Safety and Hazards

4-Bromo-1,3-dimethyl-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing with water for at least 15 minutes in case of eye contact, and moving to fresh air in case of inhalation .

Mechanism of Action

Target of Action

Pyrazole derivatives, in general, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.

Mode of Action

It is known that pyrazole derivatives can exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake . This suggests that it may interfere with energy metabolism and calcium homeostasis in cells.

Pharmacokinetics

Its molecular weight of 17503 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

It is known to inhibit oxidative phosphorylation and calcium uptake , which could potentially disrupt cellular energy metabolism and calcium homeostasis, leading to various downstream effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-bromo-1,3-dimethyl-1H-pyrazole. For instance, it is moisture sensitive , which means its stability and efficacy could be compromised in a humid environment. Furthermore, its flash point is 103 °C , suggesting that it could be unstable at high temperatures.

properties

IUPAC Name

4-bromo-1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-4-5(6)3-8(2)7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESOBPUTZLYSGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504420
Record name 4-Bromo-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5775-82-6
Record name 4-Bromo-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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